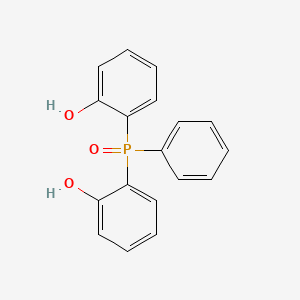
2,2'-(Phenylphosphoryl)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Phenylphosphoryl)diphenol is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to two phenol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Phenylphosphoryl)diphenol typically involves the reaction of phenylphosphonic dichloride with phenol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{POCl}_2 + 2 \text{C}_6\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{PO}(\text{C}_6\text{H}_4\text{OH})_2 + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of 2,2’-(Phenylphosphoryl)diphenol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-(Phenylphosphoryl)diphenol undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to phenols can be achieved using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na₂Cr₂O₇), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups
Major Products:
Oxidation: Quinones
Reduction: Phenols
Substitution: Substituted phenols
Applications De Recherche Scientifique
2,2’-(Phenylphosphoryl)diphenol has a wide range of applications in scientific research:
Mécanisme D'action
2,2’-(Phenylphosphoryl)diphenol can be compared with other phenolic compounds and organophosphorus compounds:
Phenolic Compounds: Similar to other phenolic compounds, it exhibits antioxidant properties.
Organophosphorus Compounds: Compared to other organophosphorus compounds, it has unique properties due to the combination of phenol and phosphoryl groups, making it suitable for specific applications.
Comparaison Avec Des Composés Similaires
- Phenylphosphonic dichloride
- Diphenylphosphinic chloride
- Phenylphosphonothioic dichloride
Propriétés
Numéro CAS |
112122-94-8 |
|---|---|
Formule moléculaire |
C18H15O3P |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
2-[(2-hydroxyphenyl)-phenylphosphoryl]phenol |
InChI |
InChI=1S/C18H15O3P/c19-15-10-4-6-12-17(15)22(21,14-8-2-1-3-9-14)18-13-7-5-11-16(18)20/h1-13,19-20H |
Clé InChI |
MXCKINYQRLLOAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2O)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


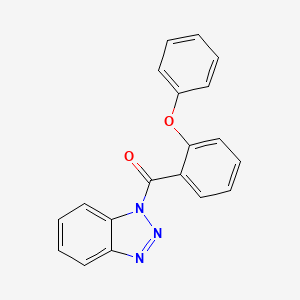
![2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463260.png)
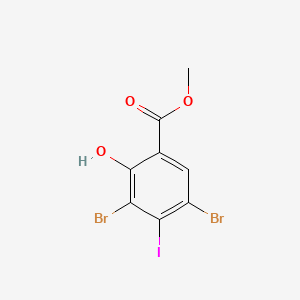
![1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463267.png)


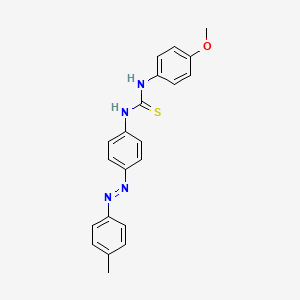
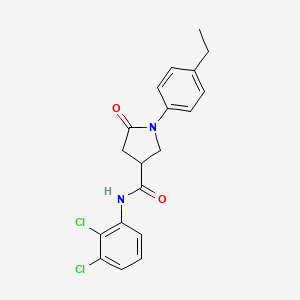
![4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12463294.png)
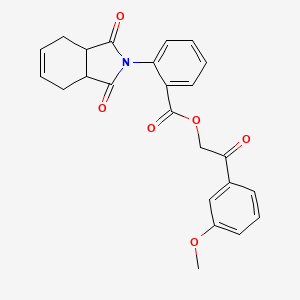
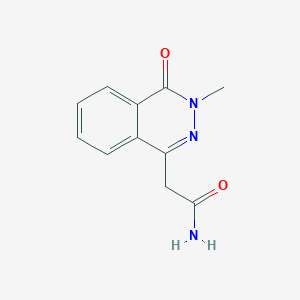
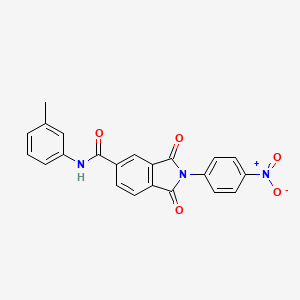
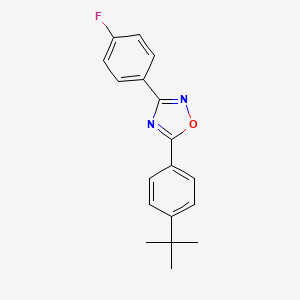
![2-{3-[4-oxo-3-(pyridin-4-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12463321.png)
